4-Boc-2-methyl-2-(p-tolyl)morpholine
Overview
Description
“4-Boc-2-methyl-2-(p-tolyl)morpholine” is a biochemical used for proteomics research . It has a molecular formula of C17H25NO3 and a molecular weight of 291.39 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, it’s worth noting that similar compounds have been synthesized from related substances. For example, “2-HYDROXYMETHYL-4-BOC-MORPHOLINE” has been synthesized from "4-BOC-2-MORPHOLINECARBOXYLIC ACID" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a morpholine ring with a methyl group and a p-tolyl group attached to one of the carbon atoms. Additionally, a Boc (tert-butoxycarbonyl) group is attached to the same carbon .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 291.39 . Other physical and chemical properties such as melting point, boiling point, density, and solubility were not found in the search results.
Scientific Research Applications
Enzymatic Resolution in Organic Synthesis
4-Boc-2-methyl-2-(p-tolyl)morpholine has been utilized in enzymatic resolutions, specifically in the kinetic resolution of N-Boc protected β-amino acids. This process, catalyzed by Burkholderia cepacia lipase, results in enantiomerically pure products, a critical aspect in the synthesis of pharmaceuticals and other biologically active molecules (Pousset et al., 2004).
Ruthenium-Catalyzed Hydroamination
Research has demonstrated the efficacy of using this compound in ruthenium-catalyzed hydroamination processes. This approach is particularly valuable for creating beta-phenethylamine products, showcasing the compound's versatility in organic synthesis (Utsunomiya & Hartwig, 2003).
Enantioselective Synthesis
The compound has been employed in the enantioselective synthesis of N-Boc-morpholine-2-carboxylic acids, which are vital in developing reboxetine analogs. This demonstrates its application in producing stereochemically complex and pharmacologically relevant structures (Fish et al., 2009).
Synthesis of Morpholine-3-Phosphonic Acids
This compound plays a role in the synthesis of morpholine-3-phosphonic acids, crucial in developing novel pharmaceuticals and agrochemicals. This process exemplifies its utility in generating biologically active compounds (Bonilla-Landa et al., 2014).
Inhibitors of the PI3K-AKT-mTOR Pathway
The compound has been used in the discovery of novel inhibitors of the PI3K-AKT-mTOR pathway, highlighting its potential in cancer therapy and the development of new pharmacophores (Hobbs et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
tert-butyl 2-methyl-2-(4-methylphenyl)morpholine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-13-6-8-14(9-7-13)17(5)12-18(10-11-20-17)15(19)21-16(2,3)4/h6-9H,10-12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STDPPVXSPNHUND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CN(CCO2)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501155744 | |
Record name | 1,1-Dimethylethyl 2-methyl-2-(4-methylphenyl)-4-morpholinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501155744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902836-80-0 | |
Record name | 1,1-Dimethylethyl 2-methyl-2-(4-methylphenyl)-4-morpholinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=902836-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 2-methyl-2-(4-methylphenyl)-4-morpholinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501155744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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